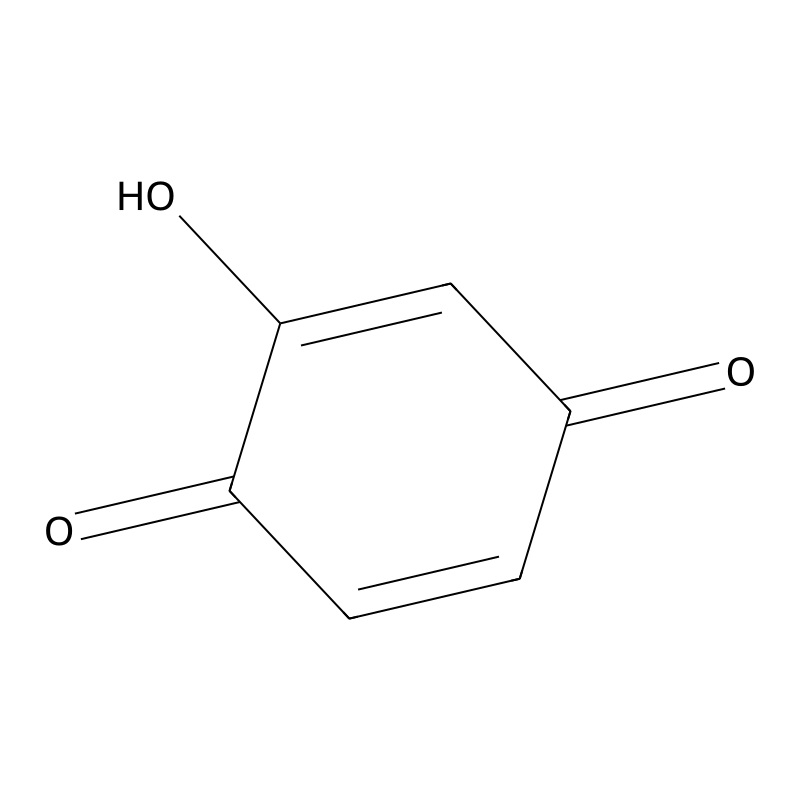

2-Hydroxy-1,4-benzoquinone

Content Navigation

- 1. General Information

- 2. 2-Hydroxy-1,4-benzoquinone (CAS 2474-72-8): Baseline Properties and Procurement Context

- 3. The Cost of Interchangeability: Why Unsubstituted Benzoquinone Cannot Substitute 2-Hydroxy-1,4-benzoquinone

- 4. Quantitative Evidence Guide: 2-Hydroxy-1,4-benzoquinone vs. Baseline Quinones

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Hydroxy-1,4-benzoquinone is a functionalized p-benzoquinone derivative characterized by a hydroxyl group at the 2-position, which fundamentally alters its electrochemical and physicochemical profile compared to unsubstituted 1,4-benzoquinone [1]. In industrial and laboratory procurement, it is primarily sourced as a redox-active intermediate, a specialized precursor for pharmaceutical synthesis (including topoisomerase II inhibitors), and a building block in the production of advanced organic materials [1]. The addition of the hydroxyl moiety lowers the standard reduction potential, enhances aqueous solubility, and provides a reactive site for further functionalization, making it a critical selection for applications where baseline benzoquinones exhibit insufficient electrochemical tunability or poor compatibility with aqueous systems [2].

Attempting to substitute 2-hydroxy-1,4-benzoquinone with the more common 1,4-benzoquinone (BQ) or hydroquinone (HQ) routinely leads to failure in precision electrochemical and synthetic workflows [1]. The absence of the electron-donating hydroxyl group in BQ results in a significantly higher reduction potential, which can cause off-target oxidative interference in complex redox assays[1]. Furthermore, BQ lacks the hydrogen-bonding capability of the hydroxylated analog, leading to lower aqueous solubility and altered phase-partitioning behavior in aqueous environments. In synthetic applications, the hydroxyl group directs regioselective nucleophilic attacks that are impossible to replicate with unsubstituted BQ, rendering generic substitution chemically non-viable [2].

Lowered Reduction Potential Minimizing Oxidative Interference

The hydroxyl substituent on the quinone ring significantly alters the thermodynamics of electron transfer. At pH 7.0, the standard reduction potential (E°') for the 2-hydroxy-1,4-benzoquinone / 1,2,4-trihydroxybenzene couple is approximately +180 mV (vs. NHE) [1], whereas the unsubstituted 1,4-benzoquinone / hydroquinone couple exhibits a higher potential of +286 mV [2]. This ~106 mV negative shift is critical for procurement in biosensor manufacturing, as a lower operating potential minimizes the co-oxidation of interfering electroactive species in complex biological matrices [1].

| Evidence Dimension | Standard Reduction Potential (E°' at pH 7.0) |

| Target Compound Data | ~ +180 mV (vs. NHE) |

| Comparator Or Baseline | 1,4-Benzoquinone (+286 mV vs. NHE) |

| Quantified Difference | 106 mV negative shift in reduction potential |

| Conditions | Aqueous buffer, pH 7.0, standard electrochemical measurement |

A lower reduction potential allows for highly selective electron mediation in bioelectrochemical systems, reducing background noise and false positives in sensor applications.

Enhanced Aqueous Solubility via Hydroxyl-Mediated Hydrogen Bonding

For applications in aqueous organic redox flow batteries (AORFBs) or biological assays, the solubility of the redox-active species directly dictates the maximum energy density or assay concentration. 2-Hydroxy-1,4-benzoquinone demonstrates a calculated aqueous solubility of approximately 32.7 g/L [1], driven by the hydrogen-bond donating capability of the 2-hydroxyl group. In contrast, unsubstituted 1,4-benzoquinone exhibits lower water solubility (~10-15 g/L) and a higher propensity to sublime. This enhanced hydrophilicity ensures stable, high-concentration electrolyte formulations without the need for toxic or expensive organic co-solvents[1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | ~32.7 g/L |

| Comparator Or Baseline | 1,4-Benzoquinone (~10-15 g/L) |

| Quantified Difference | >2x increase in aqueous solubility |

| Conditions | Standard aqueous conditions at room temperature |

Higher aqueous solubility directly translates to higher achievable energy densities in flow batteries and broader compatibility with physiological buffer systems.

Regioselective Reactivity and Accelerated Kinetics in Nucleophilic Additions

As a synthetic intermediate, 2-hydroxy-1,4-benzoquinone provides a highly differentiated reactivity profile compared to generic quinones. In nucleophilic addition reactions, such as the addition of glutathione (GSH), the presence of the hydroxyl group directs the attack to form specific adducts (e.g., 2-hydroxy-5-glutathionyl-p-benzohydroquinone) and accelerates the subsequent autoxidation rate by up to 44-fold compared to the glutathionyl hydroquinone lacking the -OH substituent [1]. This accelerated, regioselective kinetic profile is essential for manufacturers synthesizing complex antioxidant derivatives or specific enzyme inhibitors, where unsubstituted BQ yields a broader, less controllable mixture of adducts [1].

| Evidence Dimension | Autoxidation rate of nucleophilic adducts |

| Target Compound Data | Accelerated autoxidation (2-hydroxy-5-glutathionyl-p-benzohydroquinone) |

| Comparator Or Baseline | Glutathionyl-p-benzohydroquinone (Baseline autoxidation) |

| Quantified Difference | 44-fold higher autoxidation rate |

| Conditions | Aqueous solution, autoxidation following GSH nucleophilic addition |

Predictable, regioselective reactivity and accelerated kinetics reduce purification overhead and improve yields when synthesizing complex pharmaceutical intermediates.

Redox Mediators in Bioelectrochemical Systems

Due to its lowered reduction potential (+180 mV at pH 7.0) compared to unsubstituted benzoquinone, 2-hydroxy-1,4-benzoquinone is an optimal electron shuttle for oxidoreductase enzymes [1]. This application directly leverages the electrochemical shift to prevent the oxidation of common physiological interferents, ensuring high signal-to-noise ratios in diagnostic devices [1].

Active Materials for Aqueous Organic Redox Flow Batteries (AORFBs)

The enhanced aqueous solubility (>30 g/L) and favorable redox kinetics make this compound a strong candidate for the catholyte or anolyte in metal-free flow batteries [2]. Its ability to remain dissolved in high concentrations in aqueous electrolytes circumvents the precipitation issues commonly encountered with less polar quinone derivatives[2].

Precursor for Advanced Pharmaceutical Intermediates

In synthetic chemistry, the hydroxyl group's electron-donating and directing effects are utilized to synthesize specific topoisomerase II inhibitors and complex melanin precursors [3]. The compound's predictable regioselectivity during nucleophilic additions allows for streamlined, high-yield manufacturing of targeted drug candidates without the complex separation steps required when using unsubstituted benzoquinone [3].